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molecular formula C10H15NS B8467925 3-Amino-2-(4-methyl-1-penten-2-yl)thiophene

3-Amino-2-(4-methyl-1-penten-2-yl)thiophene

Cat. No. B8467925
M. Wt: 181.30 g/mol
InChI Key: ZWAZAMZWGYPIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153823B2

Procedure details

Into a solution obtained by dissolving 3-aminothiophene (1.4 g, 14.5 mmol) in 4-methyl-2-pentanone (30.0 g), which was obtained in the same manner as in Example 14 using methyl 3-aminothiophene-2-carboxylate as a starting material was added anhydrous benzenesulfonic acid (4.7 g, 29.7 mmol) at room temperature, and the resulting solution was stirred under nitrogen atmosphere at 60 degree centigrade for 30 hours. The reaction solution was cooled to room temperature, and then washed with a 10% aqueous sodium hydroxide solution, and separated. As a result of the analysis by the HPLC internal standard method of the obtained organic layer, 2.1 g was produced as a mixture of three compounds including 3-amino-2-{(E)-(4-methyl-2-penten-2-yl)}thiophene, 3-amino-2-{(Z)-(4-methyl-2-penten-2-yl)}thiophene and 3-amino-2-(4-methyl-1-penten-2-yl)thiophene (yield: 80%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(S(O)(=O)=O)C=CC=CC=1.[NH2:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1/[C:17](=[CH:19]/[CH:20]([CH3:22])[CH3:21])/[CH3:18].NC1C=CSC=1/C(=C\C(C)C)/C>>[NH2:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]([CH2:19][CH:20]([CH3:22])[CH3:21])=[CH2:18]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)\C(\C)=C\C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)\C(\C)=C/C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred under nitrogen atmosphere at 60 degree centigrade for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 10% aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
As a result of the analysis by the HPLC internal standard method of the obtained organic layer
CUSTOM
Type
CUSTOM
Details
2.1 g was produced as a mixture of three compounds

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
NC1=C(SC=C1)C(=C)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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